molecular formula C15H13N3O2S B12440837 Thiazolo[4,5-b]pyridine-7-carboxylic acid,2-(dimethylamino)-5-phenyl-

Thiazolo[4,5-b]pyridine-7-carboxylic acid,2-(dimethylamino)-5-phenyl-

Cat. No.: B12440837
M. Wt: 299.3 g/mol
InChI Key: HQYDUJBQTRNDGP-UHFFFAOYSA-N
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Description

Systematic Nomenclature and IUPAC Conventions

The IUPAC name of the compound is derived through sequential identification of the parent heterocyclic system and its substituents. The core structure consists of a thiazolo[4,5-b]pyridine scaffold, where the thiazole ring (a five-membered ring containing sulfur and nitrogen) is fused with a pyridine ring at positions 4 and 5. The numbering begins at the sulfur atom in the thiazole ring, proceeding through the pyridine ring to assign positions to substituents.

  • Carboxylic acid group : Positioned at carbon 7 of the fused system.
  • Dimethylamino group : Attached to carbon 2 of the thiazole ring.
  • Phenyl substituent : Located at carbon 5 of the pyridine ring.

Applying IUPAC rules for polycyclic systems and functional group prioritization, the full systematic name is 2-(dimethylamino)-5-phenylthiazolo[4,5-b]pyridine-7-carboxylic acid . The carboxylic acid group takes precedence in suffix designation, while the dimethylamino and phenyl groups are treated as prefixes in alphabetical order.

Table 1: Component Breakdown of IUPAC Name

Component Position Role
Thiazolo[4,5-b]pyridine Core Parent system
Carboxylic acid 7 Suffix
Dimethylamino 2 Prefix
Phenyl 5 Prefix

Properties

Molecular Formula

C15H13N3O2S

Molecular Weight

299.3 g/mol

IUPAC Name

2-(dimethylamino)-5-phenyl-[1,3]thiazolo[4,5-b]pyridine-7-carboxylic acid

InChI

InChI=1S/C15H13N3O2S/c1-18(2)15-17-13-12(21-15)10(14(19)20)8-11(16-13)9-6-4-3-5-7-9/h3-8H,1-2H3,(H,19,20)

InChI Key

HQYDUJBQTRNDGP-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC2=C(S1)C(=CC(=N2)C3=CC=CC=C3)C(=O)O

Origin of Product

United States

Preparation Methods

Pyridine Annulation to Thiazole Precursors

Starting from thiazole or thiazolidine derivatives, pyridine annulation is achieved using β-dicarbonyl compounds, chalcones, or α-ketoacids. For example, 4-iminothiazolidin-2-one reacts with α,β-unsaturated ketones under basic conditions to form 5,7-disubstituted thiazolo[4,5-b]pyridin-2-ones. Key steps include:

  • Knoevenagel Condensation : 4-Iminothiazolidin-2-one reacts with aldehydes to form arylidene intermediates.
  • Michael Addition : Conjugate addition of enamines to α,β-unsaturated carbonyl compounds.
  • Cyclization : Intramolecular nucleophilic attack to close the pyridine ring.

Multicomponent Reactions (MCRs)

MCRs efficiently construct the bicyclic system in one pot. A representative method involves:

  • Reacting 2-aminothiazole derivatives with aldehydes and Meldrum’s acid in the presence of AcONa and N-methylmorpholine.
  • This yields 6,7-dihydro-4H-thiazolo[4,5-b]pyridin-5-ones, which are oxidized to aromatic analogs.

Functionalization of the Thiazolo[4,5-b]pyridine Core

Introduction of the Phenyl Group at C5

The phenyl group is introduced via Suzuki-Miyaura Coupling or Friedel-Crafts Alkylation :

  • Suzuki Coupling : A brominated intermediate (e.g., 6-bromothiazolo[4,5-b]pyridine) reacts with phenylboronic acid using Pd(dppf)Cl₂ as a catalyst.
  • Friedel-Crafts : Electrophilic aromatic substitution using benzyl halides or alcohols in the presence of Lewis acids like AlCl₃.

Installation of the Dimethylamino Group at C2

The dimethylamino group is introduced via Nucleophilic Substitution or Reductive Amination :

  • Substitution : A bromo or chloro substituent at C2 reacts with dimethylamine under basic conditions (e.g., NaH in THF).
  • Reductive Amination : Condensation of a ketone intermediate with dimethylamine followed by reduction with NaBH₄ or H₂/Pd-C.

Carboxylic Acid Formation at C7

The carboxylic acid moiety is installed through Carbonylation or Hydrolysis :

  • Carbonylation : 6-Bromothiazolo[4,5-b]pyridine undergoes palladium-catalyzed carbonylation under CO gas to form methyl esters, which are hydrolyzed to carboxylic acids.
  • Oxidation : Methyl or ethyl esters are saponified using NaOH or LiOH in aqueous methanol.

Representative Synthetic Pathways

Five-Step Route from 3,5-Dibromo-2-Aminopyridine (Patent CN110590813B)

Step Reaction Conditions Yield
1 Thiourea Formation 3,5-Dibromo-2-aminopyridine + thiocyanamide, benzoyl chloride, THF, 50–80°C 84%
2 Cyclization NaH, THF, 85–110°C 84%
3 Diazotization Isoamyl nitrite, THF, 95–120°C 57.5%
4 Carbonylation CO, Pd(dppf)Cl₂, MeOH, 105°C 69.1%
5 Ester Hydrolysis NaOH, H₂O, 10–30°C 86.3%

Modifications for Target Compound :

  • Step 2 : Introduce dimethylamino group via substitution of bromide with dimethylamine.
  • Step 3 : Incorporate phenyl group via Suzuki coupling prior to diazotization.

Three-Component Condensation (Abdallah et al.)

A one-pot reaction of 2-aminothiazole, aldehyde, and Meldrum’s acid yields 6,7-dihydrothiazolo[4,5-b]pyridin-5-ones. Subsequent dehydrogenation with DDQ affords the aromatic core. Functionalization follows as in Section 2.

Optimization and Challenges

Regioselectivity in Cyclization

Regioselective pyridine annulation requires careful control of reaction conditions:

  • Base Selection : NaH or K₂CO₃ favors thiazole activation over competing side reactions.
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.

Functional Group Compatibility

  • Carboxylic Acid Stability : Ester protection during Pd-catalyzed steps prevents decarboxylation.
  • Amino Group Protection : Boc or acetyl groups prevent unwanted side reactions during cyclization.

Yield Improvement Strategies

  • Catalyst Screening : Pd(dppf)Cl₂ outperforms Pd(PPh₃)₄ in carbonylation steps.
  • Microwave Assistance : Reduces reaction times for cyclization steps (e.g., 30 min vs. 12 h).

Analytical Characterization

Critical data for verifying the target compound:

  • ¹H NMR (DMSO-d₆): δ 8.33 (s, 1H, CH), 7.93–7.28 (m, 5H, Ph), 3.12 (s, 6H, N(CH₃)₂).
  • HPLC Purity : >95% (C18 column, MeOH/H₂O = 70:30).
  • HRMS : m/z 299.0832 [M+H]⁺ (calc. 299.0835).

Chemical Reactions Analysis

Types of Reactions

2-Dimethylamino-5-phenylthiazolo-[4,5-b]-pyridine-7-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions, including the presence of catalysts or solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

2-Dimethylamino-5-phenylthiazolo-[4,5-b]-pyridine-7-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential as a therapeutic agent in various diseases due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of new materials, including polymers and advanced composites, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 2-Dimethylamino-5-phenylthiazolo-[4,5-b]-pyridine-7-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Research Findings and Data Gaps

  • Safety Profiles : The parent compound’s hazards (H315, H319, H335) suggest that derivatives require careful handling, but comparative toxicity data for analogs are lacking .
  • Computational Studies: Density functional theory (DFT) modeling could predict electronic differences between dimethylamino and cyclic amine substituents, guiding targeted synthesis.
  • Experimental Data : Solubility, melting points, and biological activity data are absent in the provided evidence, highlighting areas for further research.

Biological Activity

Thiazolo[4,5-b]pyridine-7-carboxylic acid, 2-(dimethylamino)-5-phenyl- is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound, characterized by a thiazolo ring fused with a pyridine ring, exhibits significant potential as an inhibitor of various enzymes and receptors, particularly in cancer therapy.

Chemical Structure and Properties

The molecular formula of thiazolo[4,5-b]pyridine-7-carboxylic acid, 2-(dimethylamino)-5-phenyl- is C15H13N3O2S, with a molecular weight of approximately 299.3 g/mol. Its unique structural features contribute to its chemical reactivity and biological activity.

Enzyme Inhibition

Research indicates that derivatives of thiazolo[4,5-b]pyridine can inhibit the c-KIT enzyme, which is implicated in various cancers. For instance, studies have shown that certain derivatives exhibit selective cytotoxicity against cancer cells while sparing normal cells, making them promising candidates for targeted therapies. One notable derivative, referred to as 6r , demonstrated significant inhibition of c-KIT activity and suppressed the proliferation of GIST-T1 cancer cells harboring drug-resistant mutations (V560G/D816V) .

Structure-Activity Relationship (SAR)

SAR studies have revealed that modifications to the thiazolo ring influence binding affinity and selectivity towards kinases like c-KIT. These insights are crucial for designing more effective inhibitors capable of overcoming drug resistance observed in some cancers .

Biological Activity Overview

The biological activities of thiazolo[4,5-b]pyridine-7-carboxylic acid derivatives can be summarized as follows:

Activity Type Description
Anticancer Inhibits c-KIT enzyme; selective cytotoxicity against cancer cells .
Antibacterial Some derivatives show antibacterial properties against various pathogens .
Antioxidant Exhibits antioxidant activities, contributing to cellular protection mechanisms .
Tyrosinase Inhibition Certain derivatives act as competitive inhibitors of tyrosinase, reducing melanin production .

Case Studies

  • c-KIT Inhibition : A study evaluated the potency of derivative 6r , which showed an IC50 value of 4.77 μM against the c-KIT V560G/D816V double mutant and a GI50 value of 1.15 μM on HMC1.2 cells with similar mutations. This highlights its potential in treating imatinib-resistant GISTs .
  • Antibacterial Activity : A series of thiazolo[5,4-b]pyridines were synthesized and tested for antibacterial activity. Some compounds exhibited significant activity against Gram-positive and Gram-negative bacteria .
  • Tyrosinase Inhibition : Derivatives designed from thiazolo[4,5-b]pyridine were evaluated for their ability to inhibit tyrosinase activity effectively. One compound demonstrated a 66.47% inhibition at 20 μM concentration .

Q & A

Q. What are the recommended synthetic routes for preparing thiazolo[4,5-b]pyridine derivatives, and how are reaction conditions optimized?

The most common method involves [3 + 3]-cyclization of 4-amino-5H-thiazol-2-one with benzylideneacetone or arylidene pyruvic acids in glacial acetic acid under reflux (3 hours, monitored by TLC). Reaction optimization includes adjusting stoichiometry, solvent polarity, and temperature to improve yield. Alternative routes using chalcones or isothiocyanates have also been reported for related thiazolopyrimidines .

Q. What spectroscopic techniques are critical for characterizing thiazolo[4,5-b]pyridine derivatives?

Key techniques include:

  • 1H/13C NMR : To confirm regiochemistry and substituent positions (e.g., dimethylamino and phenyl groups).
  • IR spectroscopy : To identify functional groups like carboxylic acid (-COOH) or amide bonds.
  • TLC : For real-time monitoring of reaction progress .

Q. How can purification challenges be addressed for this compound class?

Recrystallization in acetic acid or ethanol is effective for removing unreacted starting materials. Column chromatography (silica gel, eluent: ethyl acetate/hexane) is recommended for structurally similar derivatives with polar substituents .

Q. What stability considerations are critical during storage and handling?

Thiazolo[4,5-b]pyridine derivatives are sensitive to moisture and light. Store in inert atmospheres (argon/nitrogen) at –20°C. Use anhydrous solvents for reactions to prevent hydrolysis of the carboxylic acid group .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced biological activity?

Modifications at the 2-(dimethylamino) and 5-phenyl positions significantly impact bioactivity. For example:

  • Replacing dimethylamino with morpholino or piperidine groups (see VI087, VI099 derivatives) alters solubility and target binding .
  • Introducing electron-withdrawing groups (e.g., Cl, CF3) on the phenyl ring enhances antimicrobial activity in analogous thiazolopyridines .

Q. What alternative synthetic strategies exist for structurally complex derivatives?

Advanced routes include:

  • Multicomponent reactions : Using aminomalononitrile and isothiocyanates to build fused pyrimidine rings .
  • Solvent-free synthesis : Molten-state TMDP (tetramethylenediamine piperidine) reduces reaction time but requires strict toxicity controls .

Q. How can contradictory data in biological assays be resolved?

Discrepancies in antimicrobial or cytotoxic results may arise from variations in bacterial strains or assay conditions (e.g., pH, incubation time). Standardize protocols using reference compounds (e.g., ampicillin for bacteria, doxorubicin for cytotoxicity) and validate with dose-response curves .

Q. What analytical methods are suitable for quantifying trace impurities in final products?

  • HPLC-MS : Detects low-level byproducts (e.g., uncyclized intermediates).
  • Elemental analysis : Confirms purity >95% for publication-grade compounds .

Q. How can computational modeling predict the compound’s interaction with biological targets?

Docking studies (e.g., AutoDock Vina) using crystal structures of target enzymes (e.g., kinases, bacterial DHFR) can identify key binding motifs. Focus on hydrogen bonding between the carboxylic acid group and active-site residues .

Q. What cross-disciplinary applications are emerging for this scaffold?

  • Material science : Analogous thienyl-substituted derivatives (e.g., VI099) show potential in conductive polymers .
  • Drug delivery : The carboxylic acid group enables conjugation to nanoparticles for targeted cancer therapy .

Methodological Notes

  • Toxicity Handling : TMDP and piperidine derivatives require fume hoods and PPE due to neurotoxicity risks .
  • Data Reproducibility : Archive NMR raw data (FID files) and HPLC chromatograms for peer review .

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